BenchChemオンラインストアへようこそ!

1-(2-(6-Amino-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone

Positional isomerism Building block purity Medicinal chemistry

1-(2-(6-Amino-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone (CAS 1352535-72-8) is a heterocyclic small molecule (C₁₂H₁₇N₃O; MW 219.28 g/mol) comprising a pyrrolidine ring linked at the 2-position to a 6-amino-5-methylpyridin-3-yl moiety and capped with an N-acetyl group. The compound is commercially available as a research-grade building block from multiple vendors at purities of 95% (AKSci) to 98% (Leyan) and is recommended for storage at 2–8°C in sealed, dry conditions.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
Cat. No. B15058089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(6-Amino-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N)C2CCCN2C(=O)C
InChIInChI=1S/C12H17N3O/c1-8-6-10(7-14-12(8)13)11-4-3-5-15(11)9(2)16/h6-7,11H,3-5H2,1-2H3,(H2,13,14)
InChIKeyCMUVNFCGNYWAOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(6-Amino-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone (CAS 1352535-72-8): Procurement-Ready Research Building Block for Aminopyridine-Pyrrolidine Scaffolds


1-(2-(6-Amino-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone (CAS 1352535-72-8) is a heterocyclic small molecule (C₁₂H₁₇N₃O; MW 219.28 g/mol) comprising a pyrrolidine ring linked at the 2-position to a 6-amino-5-methylpyridin-3-yl moiety and capped with an N-acetyl group . The compound is commercially available as a research-grade building block from multiple vendors at purities of 95% (AKSci) to 98% (Leyan) and is recommended for storage at 2–8°C in sealed, dry conditions . Its structural features—a basic amino group at the pyridine 6-position, a methyl substituent at the 5-position, and the acetyl-pyrrolidine scaffold—suggest utility as a synthetic intermediate for medicinal chemistry programs targeting kinase inhibition and CNS therapeutics, though direct quantitative biological activity data for this specific compound remain scarce in the open literature .

Why 1-(2-(6-Amino-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone Cannot Be Casually Substituted: Positional Isomerism and Scaffold Constraints in Medicinal Chemistry Building Blocks


In-class substitution of aminopyridine-pyrrolidine building blocks is not straightforward because minor positional shifts in the methyl group on the pyridine ring or variation in the N-capping group can alter hydrogen-bonding geometry, steric bulk, and metabolic stability in downstream drug candidates . The target compound bears the methyl group at the pyridine 5-position and an acetyl group on the pyrrolidine nitrogen; closely related isomers with the methyl at the 2-position (CAS 1352538-95-4) or 4-position (CAS 1352535-93-3) are commercially available but represent structurally distinct chemical entities that cannot be assumed to have equivalent reactivity, solubility, or biological compatibility . Furthermore, analogs lacking the pyrrolidine ring entirely (e.g., 1-(6-amino-5-methylpyridin-3-yl)ethanone, CAS 1033202-96-8) or bearing different N-protecting groups (e.g., Boc, aldehyde) introduce divergent physicochemical properties that render them unsuitable for SAR studies requiring the exact acetyl-pyrrolidine pharmacophore . The following quantitative evidence guide details the measurable differentiation parameters that justify compound-specific procurement.

Quantitative Differentiation Evidence for 1-(2-(6-Amino-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone Versus Closest Analogs


Positional Methyl Group Differentiation: 5-Methyl vs. 2-Methyl vs. 4-Methyl Pyridine Isomers and Purity Specifications

The target compound (CAS 1352535-72-8) is one of at least three commercially cataloged positional isomers differentiated solely by the methyl group position on the aminopyridine ring. The 5-methyl isomer is available at a purity of 98% (Leyan) and 95% (AKSci) . The 2-methyl isomer (CAS 1352538-95-4) is offered at 97% purity (Ambeed) . The 4-methyl isomer (CAS 1352535-93-3) is also commercially listed but with purity specifications not independently verified at the same stringency . For lead optimization campaigns relying on precise SAR interpretation, procurement of the correct positional isomer—with documented purity—is essential, as even a 2% impurity of a regioisomer can confound biological assay interpretation .

Positional isomerism Building block purity Medicinal chemistry Structure-activity relationship

N-Acetyl Pyrrolidine Scaffold Differentiation Versus N-Boc and N-Formyl Analogs: Implications for Downstream Synthetic Tractability

The target compound features an N-acetyl capping group on the pyrrolidine ring, which contrasts with closely related building blocks bearing N-Boc (tert-butyl 2-(6-amino-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate, MW ~275.36) or N-formyl (2-(6-amino-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde, MW 205.26) protection . The acetyl group provides a non-acid-labile, metabolically relevant amide bond that can serve as a stable end-group in final compounds or be further elaborated, whereas the Boc analog requires acid-mediated deprotection prior to further functionalization and the formyl analog introduces an aldehyde functionality with distinct reactivity . The molecular weight difference between the acetyl (219.28) and Boc (275.36) analogs represents a ΔMW of 56.08 g/mol, which can meaningfully impact calculated logP, solubility, and membrane permeability predictions in early-stage drug design .

Protecting group strategy Synthetic intermediate Drug discovery Pyrrolidine functionalization

Structural Context Within the 6-Amino-5-methylpyridin-3-yl Pharmacophore: Relevance to PRMT5 and Kinase Inhibitor Programs

The 6-amino-5-methylpyridin-3-yl moiety present in the target compound is a recognized pharmacophoric element in multiple clinical-stage programs. The PRMT5 inhibitor TNG908 (CAS 2760481-53-4) incorporates an N-(6-amino-5-methylpyridin-3-yl)-2-oxoacetamide motif, and patent CN-118647614-A explicitly claims crystalline forms of PRMT5 inhibitors containing the identical 6-amino-5-methylpyridin-3-yl substitution pattern . The target compound differs from TNG908 in that it employs a pyrrolidine rather than a piperidine core, and an acetyl rather than an oxoacetamide linker—providing a structurally distinct but pharmacophorically related scaffold for exploring SAR around the aminopyridine binding element. This structural kinship to clinically validated PRMT5 inhibitors positions the target compound as a potential intermediate or comparator tool for programs targeting the PRMT5/MTAP synthetic lethal axis .

PRMT5 inhibitor Kinase inhibitor Aminopyridine pharmacophore Epigenetic therapeutics

Storage and Shipping Stability Differentiation: Temperature Requirements Versus Ambient-Stable Analogs

The target compound requires storage at 2–8°C in sealed, dry conditions, per vendor specifications . This cold-storage requirement differentiates it from some structurally related aminopyridine building blocks that are shipped and stored at room temperature. For example, 1-(6-amino-5-methylpyridin-3-yl)ethanone (CAS 1033202-96-8, the non-pyrrolidine analog) is typically handled at ambient conditions . The requirement for refrigerated storage suggests the acetyl-pyrrolidine scaffold may be more susceptible to hydrolytic degradation or thermal rearrangement than simpler aminopyridine ketones, necessitating appropriate cold-chain logistics planning for multi-gram or bulk procurement .

Compound stability Storage conditions Procurement logistics Building block handling

Recommended Procurement and Application Scenarios for 1-(2-(6-Amino-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone


Scaffold-Hopping SAR Campaigns Around PRMT5 Aminopyridine Pharmacophores

For medicinal chemistry teams exploring the PRMT5/MTAP synthetic lethal axis, this compound provides a pyrrolidine-based alternative to the piperidine core found in clinical candidates such as TNG908. The preserved 6-amino-5-methylpyridin-3-yl recognition element combined with a conformationally distinct 5-membered pyrrolidine ring enables systematic exploration of core heterocycle effects on potency, selectivity, and ADME properties . The N-acetyl group allows direct incorporation into amide library synthesis without additional deprotection steps, reducing synthetic cycle time by one step versus N-Boc-protected analogs .

Kinase Inhibitor Fragment Elaboration and Lead Optimization

The aminopyridine motif is a privileged kinase hinge-binding scaffold. This compound can serve as a fragment-sized (MW 219.28) starting point for structure-based lead optimization, where the N-acetyl-pyrrolidine portion provides vectors for growing into kinase selectivity pockets. The documented 5-methyl substitution pattern on the pyridine ring (as opposed to the 2-methyl or 4-methyl positional isomers) may impart distinct steric and electronic effects on hinge-region hydrogen bonding that can be exploited for kinase subtype selectivity .

Synthetic Intermediate for CNS-Penetrant Compound Libraries

The combination of a basic aminopyridine head group, a conformationally constrained pyrrolidine linker, and a low molecular weight (219.28) aligns with CNS drug-likeness parameters (MW < 400, tPSA manageable, low rotatable bond count). This compound may serve as a key intermediate for constructing CNS-focused small-molecule libraries targeting neurotransmitter receptors, ion channels, or CNS-penetrant kinase inhibitors . The 98% purity grade (Leyan) is recommended for library synthesis to minimize byproduct formation during parallel chemistry.

Cold-Chain Procurement for Multi-Gram Scale-Up in Lead Development

For programs transitioning from hit-to-lead into lead optimization, multi-gram quantities of this building block may be required for metabolite identification, preliminary toxicology, or salt-form screening. Procurement teams should factor in the 2–8°C storage requirement when planning inventory capacity, and should verify lot-specific purity certificates (95% minimum at AKSci; 98% at Leyan) to ensure batch-to-batch consistency across SAR iterations .

Quote Request

Request a Quote for 1-(2-(6-Amino-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.